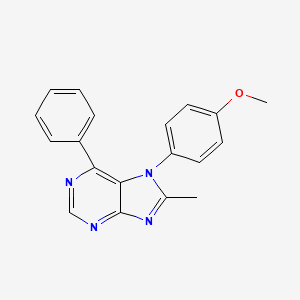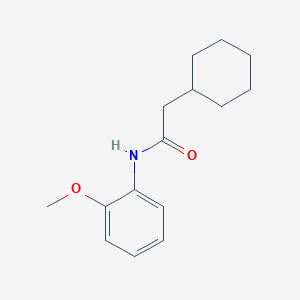
2-cyclohexyl-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclohexyl-N-(2-methoxyphenyl)acetamide, also known as CYCLOFENIL, is a synthetic compound that belongs to the family of nonsteroidal antiestrogens. It was first synthesized in the 1960s and has been extensively studied for its potential use in breast cancer treatment. CYCLOFENIL has also been found to have potential applications in other areas of scientific research.
Mecanismo De Acción
2-cyclohexyl-N-(2-methoxyphenyl)acetamide works by binding to the estrogen receptor and blocking the action of estrogen. This prevents the growth and proliferation of cancer cells that are dependent on estrogen for survival. 2-cyclohexyl-N-(2-methoxyphenyl)acetamide has also been found to have anti-inflammatory and immunomodulatory effects, which may contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(2-methoxyphenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 2-cyclohexyl-N-(2-methoxyphenyl)acetamide has also been found to modulate the activity of immune cells, such as T cells and natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-cyclohexyl-N-(2-methoxyphenyl)acetamide is its potential use in breast cancer treatment. It has been found to be effective in inhibiting the growth of breast cancer cells, particularly in estrogen receptor-positive breast cancer. However, one of the limitations of 2-cyclohexyl-N-(2-methoxyphenyl)acetamide is its potential toxicity. It has been found to have cytotoxic effects on normal cells, which may limit its use in clinical settings.
Direcciones Futuras
There are a number of potential future directions for research on 2-cyclohexyl-N-(2-methoxyphenyl)acetamide. One area of interest is the development of new analogs of 2-cyclohexyl-N-(2-methoxyphenyl)acetamide that may have improved therapeutic properties. Another area of interest is the use of 2-cyclohexyl-N-(2-methoxyphenyl)acetamide in combination with other drugs for cancer treatment. Additionally, research is needed to better understand the mechanism of action of 2-cyclohexyl-N-(2-methoxyphenyl)acetamide and its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of 2-cyclohexyl-N-(2-methoxyphenyl)acetamide involves the reaction of cyclohexylamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride to produce the final product.
Aplicaciones Científicas De Investigación
2-cyclohexyl-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential use in breast cancer treatment. It has been found to inhibit the growth of breast cancer cells by blocking the estrogen receptor. 2-cyclohexyl-N-(2-methoxyphenyl)acetamide has also been studied for its potential use in other types of cancer, such as ovarian and prostate cancer.
Propiedades
IUPAC Name |
2-cyclohexyl-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-18-14-10-6-5-9-13(14)16-15(17)11-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDGHAJBWGLEMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5702089.png)
![4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5702098.png)
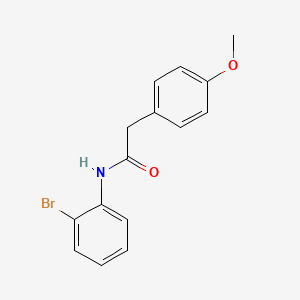
![1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone]](/img/structure/B5702122.png)
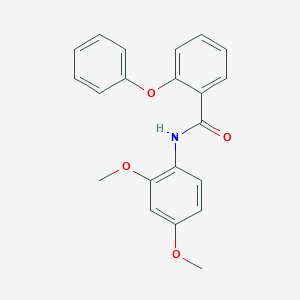
![4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5702141.png)
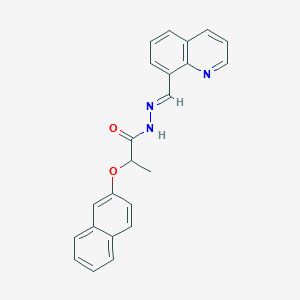
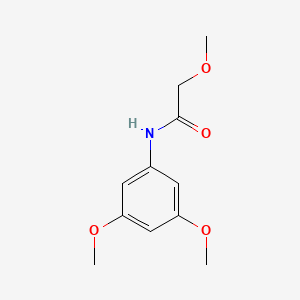
![N-[4-(benzyloxy)phenyl]-N'-cyclopropylthiourea](/img/structure/B5702157.png)
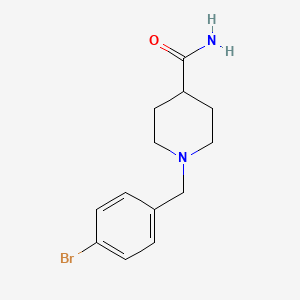
![N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide](/img/structure/B5702168.png)
![2-(4-chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5702172.png)
